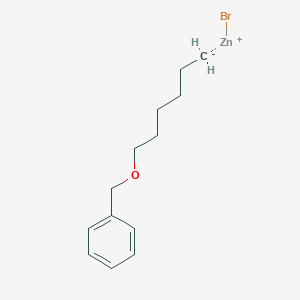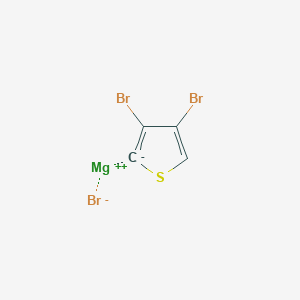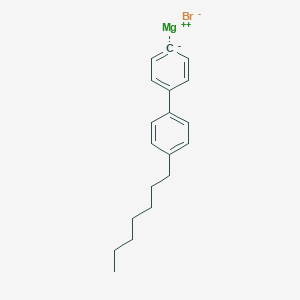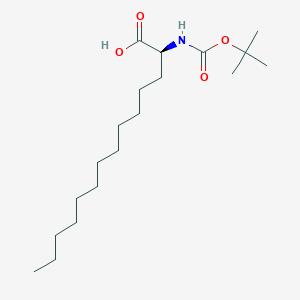
2-Isopropyl-3-methyl-5-nitro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-3-methyl-5-nitro-1H-indole is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry
Mécanisme D'action
Target of Action
The compound 2-Isopropyl-3-methyl-5-nitro-1H-indole, as an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interaction of this compound with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Indole derivatives have been found to affect various biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported as antiviral agents, showing inhibitory activity against influenza A . .
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Analyse Biochimique
Biochemical Properties
Indole derivatives are known to interact with multiple receptors, suggesting that 2-Isopropyl-3-methyl-5-nitro-1H-indole may also interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Indole is known to be involved in the metabolism of tryptophan, a process that produces various indole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-3-methyl-5-nitro-1H-indole typically involves multi-step organic reactions. One common method includes the nitration of 2-isopropyl-3-methylindole using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require controlled temperatures to ensure selective nitration at the desired position on the indole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Isopropyl-3-methyl-5-nitro-1H-indole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions that are activated by the electron-donating groups.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents, alkylating agents, and acylating agents under acidic or basic conditions.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Major Products:
Reduction: 2-Isopropyl-3-methyl-5-amino-1H-indole.
Substitution: Various substituted indole derivatives depending on the reagents used.
Oxidation: Oxidized indole derivatives with additional functional groups.
Applications De Recherche Scientifique
2-Isopropyl-3-methyl-5-nitro-1H-indole has several scientific research applications, including:
Medicinal Chemistry: The compound’s indole core makes it a valuable scaffold for designing new pharmaceuticals with potential antiviral, anticancer, and antimicrobial activities.
Biological Studies: It can be used as a probe to study biological pathways and interactions involving indole derivatives.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and natural product analogs.
Material Science: Its unique chemical properties can be exploited in the development of novel materials with specific electronic or optical characteristics.
Comparaison Avec Des Composés Similaires
2-Methyl-3-nitro-1H-indole: Lacks the isopropyl group, which may affect its biological activity and chemical reactivity.
5-Nitroindole: Lacks both the isopropyl and methyl groups, resulting in different physicochemical properties and applications.
2-Isopropyl-5-nitro-1H-indole:
Uniqueness: 2-Isopropyl-3-methyl-5-nitro-1H-indole’s unique combination of substituents on the indole ring provides distinct chemical and biological properties that can be tailored for specific applications in research and industry. Its structural features enable selective interactions with molecular targets, making it a versatile compound for various scientific studies.
Propriétés
IUPAC Name |
3-methyl-5-nitro-2-propan-2-yl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7(2)12-8(3)10-6-9(14(15)16)4-5-11(10)13-12/h4-7,13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBFEAHEHJEAQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)[N+](=O)[O-])C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-Methylsulfanylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B6295019.png)

![[5-(Difluoromethyl)-2-pyridyl]methanamine;oxalicacid](/img/structure/B6295037.png)
